Physicochemical Properties of N-methyl Norcarfentanil: An In-depth Technical Guide
Physicochemical Properties of N-methyl Norcarfentanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl Norcarfentanil is a synthetic opioid structurally related to carfentanil, a potent µ-opioid receptor agonist. As an N-methylated analog of norcarfentanil, it belongs to the 4-anilidopiperidine class of opioids. Understanding the physicochemical and pharmacological properties of N-methyl Norcarfentanil is crucial for forensic analysis, toxicological studies, and the development of potential opioid receptor modulators. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and relevant biological pathways.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | methyl 1-methyl-4-(N-phenylpropanamido)piperidine-4-carboxylate | Wikipedia |
| Synonyms | N-methyl Carfentanil, N-methyl Norremifentanil, N-methyl Remifentanil | Cayman Chemical[1] |
| Molecular Formula | C₁₇H₂₄N₂O₃ | Wikipedia |
| Molecular Weight | 304.39 g/mol | Wikipedia |
| Molecular Formula (HCl salt) | C₁₇H₂₄N₂O₃ • HCl | Cayman Chemical[1] |
| Molecular Weight (HCl salt) | 340.9 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Chloroform: Sparingly Soluble (1-10 mg/ml)Methanol: Slightly Soluble (0.1-1 mg/ml)DMSO: Soluble | Cayman Chemical[1], GLPBIO[2] |
| Melting Point | Not readily available. For comparison, Norcarfentanil has a melting point of 40-43°C. | Chemsrc[3] |
| Boiling Point | Not readily available. For comparison, Norcarfentanil has a boiling point of 437.5°C at 760 mmHg. | Chemsrc[3] |
| pKa | Not readily available. |
Pharmacological Properties
N-methyl Norcarfentanil is an opioid analgesic that acts primarily as a µ-opioid receptor agonist. However, the substitution of the N-phenethyl group of carfentanil with a methyl group significantly reduces its potency.
| Parameter | Finding | Source(s) |
| Receptor Target | µ-opioid receptor (MOR) | Multiple Sources |
| Binding Affinity (Ki) | The binding affinity of N-methyl carfentanil is reported to be 1,750 times weaker than carfentanil at the guinea pig brain µ-opioid receptor. For comparison, replacing the N-phenethyl group with a methyl group in fentanyl increases the Ki value by approximately 40-fold . | Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC[4], How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH[5] |
| Functional Activity (EC₅₀) | Specific EC₅₀ values for N-methyl Norcarfentanil are not readily available in the literature. However, it is described as being several thousand times weaker than carfentanil, and only slightly stronger than morphine. | N-Methylnorcarfentanil - Wikipedia[4] |
Experimental Protocols
Synthesis of N-methyl Norcarfentanil
A plausible synthetic route to N-methyl Norcarfentanil involves the N-alkylation of Norcarfentanil. This method is analogous to the synthesis of other N-substituted fentanyl derivatives.
Reaction Scheme:
Norcarfentanil + Methylating Agent → N-methyl Norcarfentanil
Materials:
-
Norcarfentanil
-
Methyl iodide (or another suitable methylating agent)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, DMF)
Procedure (General):
-
Dissolve Norcarfentanil in the chosen solvent.
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Add the base to the reaction mixture.
-
Slowly add the methylating agent to the mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-methyl Norcarfentanil.
A generalized workflow for the synthesis of N-methyl Norcarfentanil.
Analytical Methodology: LC-MS/MS for Fentanyl Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the detection and quantification of fentanyl analogs in biological and forensic samples.
Sample Preparation (General):
-
Protein Precipitation: For blood or plasma samples, proteins are precipitated using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE can be used to clean up and concentrate the sample.
-
Dilution: Simple "dilute and shoot" methods can be employed for less complex matrices.
LC Parameters (Illustrative):
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.
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Flow Rate: Typically in the range of 0.2-0.6 mL/min.
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Injection Volume: 5-20 µL.
MS/MS Parameters (Illustrative):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
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Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions for N-methyl Norcarfentanil and an internal standard are monitored.
A typical workflow for the analysis of N-methyl Norcarfentanil by LC-MS/MS.
Biological Signaling Pathway
N-methyl Norcarfentanil, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.[6][7][8] This pathway primarily involves the Gi/o family of G proteins.
Key Steps in µ-Opioid Receptor Signaling:
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Ligand Binding: N-methyl Norcarfentanil binds to the extracellular domain of the µ-opioid receptor.
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Conformational Change: Ligand binding induces a conformational change in the receptor.
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G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.
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Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
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Downstream Effects of Gαi/o-GTP:
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Downstream Effects of Gβγ:
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Activation of GIRK Channels: Gβγ activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7]
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Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ inhibits N-type and P/Q-type VGCCs, reducing calcium influx and subsequent neurotransmitter release.[8]
-
-
Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits, terminating the signal.
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Receptor Desensitization and Internalization: Chronic activation can lead to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from G-proteins and promotes its internalization.[7]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
